1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride
Overview
Description
1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride is a chemical compound with the molecular formula C14H22N2O3·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
It is structurally similar to trimetazidine , which is known to target cellular energy metabolism, specifically the metabolism of fatty acids and glucose .
Mode of Action
Based on its structural similarity to trimetazidine, it may also act on cellular energy metabolism . Trimetazidine improves the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .
Biochemical Pathways
Trimetazidine, a structurally similar compound, is known to affect the metabolism of fatty acids and glucose .
Pharmacokinetics
Trimetazidine, a structurally similar compound, is known to be completely absorbed around 5 hours after oral administration, with steady state reached by the 60th hour . It has low protein binding (16%) and minimal metabolism . The elimination half-life is between 7 to 12 hours, and it is mainly excreted renally (unchanged) .
Result of Action
Trimetazidine, a structurally similar compound, is known to improve the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride typically involves the condensation of 3,4,5-trimethoxybenzyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .
Synthetic Route:
Starting Materials: 3,4,5-Trimethoxybenzyl chloride and piperazine.
Reaction Conditions: Reflux in ethanol or methanol.
Purification: Crystallization or recrystallization.
Conversion to Hydrochloride Salt: Treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine ring to form ketopiperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Demethylation: The methoxy groups on the benzene ring can be demethylated to form desmethyl derivatives.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Use of nucleophiles such as amines or thiols.
Demethylation: Use of reagents like boron tribromide or aluminum chloride.
Major Products:
- Ketopiperazine derivatives
- Substituted piperazine compounds
- Desmethyl derivatives
Scientific Research Applications
1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride has several applications in scientific research:
- Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds .
- Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules .
- Biological Studies: It is used in studies related to its pharmacokinetics and pharmacodynamics .
- Industrial Applications: The compound is used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
- 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride
- 1-(2,4,5-Trimethoxybenzyl)piperazine
- 1-(3,4-Dimethoxybenzyl)piperazine
Properties
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]piperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16;/h8-9,15H,4-7,10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVXQLNBEHFJNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203004 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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